4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide
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Overview
Description
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is a heterocyclic organic compound with the molecular formula C4H9ClO4SSi. This compound is characterized by its unique structure, which includes a silicon atom integrated into a seven-membered ring containing oxygen, sulfur, and chlorine atoms. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide typically involves the reaction of chloromethylsilane with a dioxathiolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the seven-membered ring structure. The reaction conditions often include a temperature range of 50-100°C and a solvent like dichloromethane to ensure proper mixing and reaction kinetics .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation and recrystallization, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-50°C.
Reduction: Lithium aluminum hydride; temperature range-20 to 25°C.
Substitution: Amines, thiols; temperature range25-100°C, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Silane derivatives.
Substitution: Amino or thiol-substituted silacycloheptane derivatives.
Scientific Research Applications
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The silicon atom in the compound plays a crucial role in its reactivity, enabling it to participate in unique chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the chlorine and silicon atoms .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclohexane
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclooctane
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclononane
Uniqueness
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to its six- or eight-membered ring analogs. The presence of the silicon atom within the ring enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
68123-28-4 |
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Molecular Formula |
C4H9ClO4SSi |
Molecular Weight |
216.72 g/mol |
IUPAC Name |
4-chloro-4-methyl-1,3,2,4-dioxathiasilepane 2,2-dioxide |
InChI |
InChI=1S/C4H9ClO4SSi/c1-11(5)4-2-3-8-10(6,7)9-11/h2-4H2,1H3 |
InChI Key |
ZSGSKCKHOVFCJP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCOS(=O)(=O)O1)Cl |
Origin of Product |
United States |
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